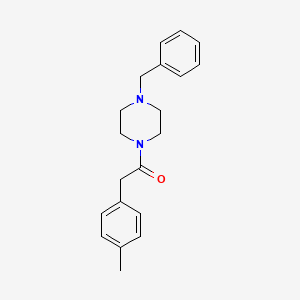
(4-nitrophenyl)(1H-pyrazol-1-yl)methanone
Descripción general
Descripción
(4-Nitrophenyl)(1H-pyrazol-1-yl)methanone is a chemical compound with the molecular formula C10H8N4O3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science. This compound is characterized by the presence of a nitrophenyl group and a pyrazolyl group attached to a methanone moiety.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)(1H-pyrazol-1-yl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-nitrophenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under reflux conditions . The general reaction scheme is as follows:
4-Nitrobenzoyl chloride+1H-pyrazoleBasethis compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (4-Nitrophenyl)(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The pyrazole ring can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Reduction: (4-Aminophenyl)(1H-pyrazol-1-yl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrazole derivatives.
Mecanismo De Acción
The mechanism of action of (4-nitrophenyl)(1H-pyrazol-1-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with enzymes and receptors, potentially leading to various biological effects .
Comparación Con Compuestos Similares
(4-Nitrophenyl)(5-ferrocenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanone: Contains a ferrocenyl group, which imparts unique electrochemical properties.
(4-Nitrophenyl)(1H-imidazol-1-yl)methanone: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.
Uniqueness: (4-Nitrophenyl)(1H-pyrazol-1-yl)methanone is unique due to the presence of both a nitrophenyl group and a pyrazole ring, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
(4-nitrophenyl)-pyrazol-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-10(12-7-1-6-11-12)8-2-4-9(5-3-8)13(15)16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGZODFPPHYKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B5782222.png)
![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5782225.png)

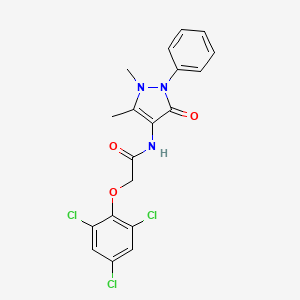

![(3E)-3-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL](/img/structure/B5782246.png)
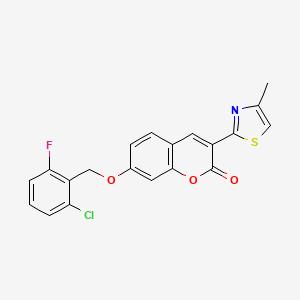
![[(4-Chloro-3-methoxyphenyl)sulfonyl][(4-methoxyphenyl)methyl]amine](/img/structure/B5782261.png)
![2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B5782277.png)
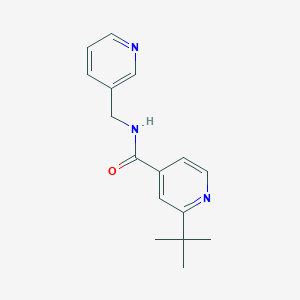
![5-[(2-thienylacetyl)amino]isophthalic acid](/img/structure/B5782295.png)
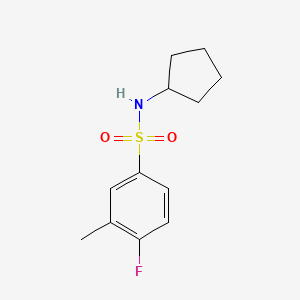
![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)
